Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate
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Overview
Description
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C25H46O14P2. It is known for its unique structure, which includes multiple ester and phosphonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanoic acid with methylene bis(phosphonic dichloride) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- TetraPOM methylenebis (phosphonate)
- Propanoic acid, 2,2-dimethyl-, 1,1’,1’,1’‘’- [methylenebis [phosphinylidynebis (oxymethylene)]] ester
Uniqueness
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is unique due to its specific ester and phosphonate groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound .
Properties
Molecular Formula |
C18H33O10P |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H33O10P/c1-16(2,3)13(19)23-10-26-29(22,27-11-24-14(20)17(4,5)6)28-12-25-15(21)18(7,8)9/h10-12H2,1-9H3 |
InChI Key |
CDIBVYNOUXGWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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